molecular formula C22H27NO4 B11043380 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11043380
M. Wt: 369.5 g/mol
InChI Key: XGHJEPIWKNJMID-UHFFFAOYSA-N
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Description

1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, including the formation of the pyrroloquinoline core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different hydroxy or methoxy derivatives.

Scientific Research Applications

1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one include other pyrroloquinoline derivatives and compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

3-hydroxy-6-methoxy-9,11,11-trimethyl-3-(2-oxocycloheptyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C22H27NO4/c1-13-12-21(2,3)23-19-15(13)10-14(27-4)11-17(19)22(26,20(23)25)16-8-6-5-7-9-18(16)24/h10-12,16,26H,5-9H2,1-4H3

InChI Key

XGHJEPIWKNJMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(C2=O)(C4CCCCCC4=O)O)OC)(C)C

Origin of Product

United States

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